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Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of

cellular processes, including proliferation, survival, migration, and inflammation. The

intracellular levels of S1P are primarily regulated by the enzymatic activity of sphingosine

kinases (SphK), of which two isoforms, SphK1 and SphK2, have been identified. Dysregulation

of the SphK/S1P signaling axis has been implicated in the pathogenesis of numerous diseases,

most notably cancer. This has rendered the components of this pathway, particularly the

sphingosine kinases, as attractive targets for therapeutic intervention. K145, a thiazolidine-2,4-

dione derivative, has emerged as a selective inhibitor of Sphingosine Kinase 2 (SphK2). This

technical guide provides an in-depth overview of the K145 inhibitor, its mechanism of action,

and its impact on S1P signaling, with a focus on quantitative data, detailed experimental

protocols, and visual representations of the underlying biological processes.

Introduction to Sphingosine-1-Phosphate (S1P)
Signaling
Sphingolipids, once considered mere structural components of cell membranes, are now

recognized as a class of bioactive molecules with profound signaling roles.[1] The balance

between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a

cellular "rheostat," determining cell fate.[2] S1P is generated through the phosphorylation of
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sphingosine, a reaction catalyzed by sphingosine kinases (SphKs).[3][4] There are two main

isoforms of this enzyme, SphK1 and SphK2, which differ in their subcellular localization and, to

some extent, their biological functions.[5]

Once synthesized, S1P can act intracellularly or be secreted to activate a family of five G

protein-coupled receptors (GPCRs), designated S1P1-5, on the cell surface.[3][6] This

extracellular signaling cascade influences a wide array of physiological and pathological

processes, including immune cell trafficking, angiogenesis, and vascular permeability.[7]

K145: A Selective Sphingosine Kinase 2 (SphK2)
Inhibitor
K145 is a cell-permeable and orally bioavailable small molecule that has been identified as a

selective, substrate-competitive inhibitor of SphK2.[8][9][10] Its selectivity for SphK2 over

SphK1 and other kinases makes it a valuable tool for dissecting the specific roles of SphK2 in

cellular signaling and disease.[11]

Mechanism of Action
K145 exerts its inhibitory effect by competing with the natural substrate, sphingosine, for the

active site of SphK2.[9] This inhibition leads to a decrease in the intracellular production of S1P,

thereby shifting the sphingolipid rheostat towards ceramide-induced apoptosis in cancer cells.

[9] Furthermore, inhibition of SphK2 by K145 has been shown to suppress downstream

signaling pathways, notably the ERK and Akt pathways, which are crucial for cell proliferation

and survival.[8][12]

Quantitative Data
The following tables summarize the key quantitative parameters of the K145 inhibitor based on

available literature.

Table 1: In Vitro Inhibitory Activity of K145
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Parameter Value Enzyme
Assay
Conditions

Reference

IC50 4.3 µM Human SphK2
Biochemical

assay
[9][11]

Ki 6.4 µM Human SphK2
Biochemical

assay
[9][11]

Selectivity

Inactive against

SphK1 and other

protein kinases

Human SphK1,

other kinases
Up to 10 µM [11]

Table 2: Cellular Effects of K145 in U937 Human Leukemia Cells

Effect Concentration Time Observation Reference

Growth Inhibition 0-10 µM 24-72 hours

Concentration-

dependent

inhibition

[11]

Apoptosis

Induction
10 µM 24 hours

Significant

induction of

apoptosis

[11]

Downstream

Signaling
4-8 µM 3 hours

Decreased

phosphorylation

of ERK and Akt

[11]

S1P Level

Suppression
Not specified Not specified

Suppression of

intracellular S1P

levels

[8][12]

Table 3: In Vivo Efficacy of K145 in a U937 Xenograft Mouse Model
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Administration
Route

Dosage
Treatment
Duration

Outcome Reference

Oral Gavage 50 mg/kg daily 15 days

Significant

inhibition of

tumor growth

[11]

Intraperitoneal Not specified Not specified

Significant

inhibition of

tumor growth

[8][12]

Signaling Pathways and Experimental Workflows
Sphingosine-1-Phosphate Signaling Pathway and K145
Inhibition
The following diagram illustrates the canonical S1P signaling pathway and the point of

intervention for the K145 inhibitor.
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Caption: S1P signaling pathway and the inhibitory action of K145 on SphK2.

Experimental Workflow: Sphingosine Kinase Activity
Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of K145 on SphK2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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